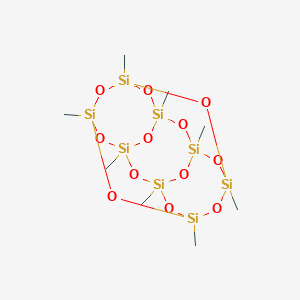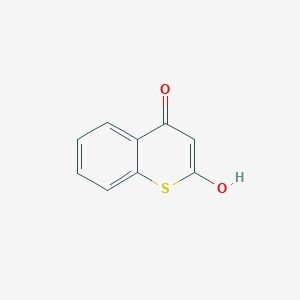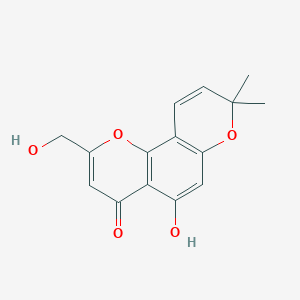
Ptaerochromenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ptaerochromenol is a natural compound that belongs to the chromenone family. It is found in various plants, including Pterocarpus marsupium, which is widely used in traditional medicine to treat diabetes. Ptaerochromenol has gained significant attention in recent years due to its potential therapeutic properties.
Scientific Research Applications
Genetic Variation and Drug Responses
- Cyclooxygenase 1 (COX-1) and Drug Responses : Research indicates that genetic variations in genes such as COX-1 can affect responses to drugs. COX-1 plays a role in metabolizing arachidonic acid to prostaglandin, influencing drug efficacy and responses (Halushka, Walker, & Halushka, 2003).
Natural Product Chemistry
- Isolation of Ptaerochromenol : A study on the stems of Cneorum tricoccum led to the isolation of ptaerochromenol methyl ether. This discovery contributes to the understanding of natural product chemistry and potential applications (González, Fraga, & Pino, 1974).
Protein Modification and Disease Understanding
- Post-Translational Modifications (PTMs) in Proteins : PTMs are crucial in understanding disease mechanisms and biological processes. PTMs lead to higher structural and functional protein diversity and are key in explaining gene product complexity (Kasteren et al., 2007).
Cancer Research
- CRISPR-mediated Mutation of Cancer Genes : The CRISPR/Cas system's application in cancer gene mutation studies offers new avenues for cancer research, potentially including ptaerochromenol-related studies (Xue et al., 2014).
Histone Modification and Epigenetics
- Epigenetic Histone Modification : Histone PTMs are major regulators of epigenetic mechanisms. Their study helps understand cellular processes and diseases like cancer, potentially implicating compounds like ptaerochromenol (Nadal et al., 2018).
Nanotechnology in Medicine
- Biomedical Application of Nanoparticles : The study of nanoparticles, including potential interactions with compounds like ptaerochromenol, is significant in biotechnology and medicine (Jeyaraj et al., 2019).
properties
CAS RN |
17398-11-7 |
|---|---|
Product Name |
Ptaerochromenol |
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
5-hydroxy-2-(hydroxymethyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C15H14O5/c1-15(2)4-3-9-12(20-15)6-11(18)13-10(17)5-8(7-16)19-14(9)13/h3-6,16,18H,7H2,1-2H3 |
InChI Key |
QLDUXSCWWAQMTC-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)CO)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)CO)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



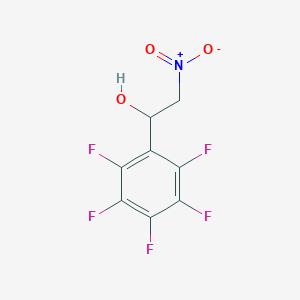
![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)
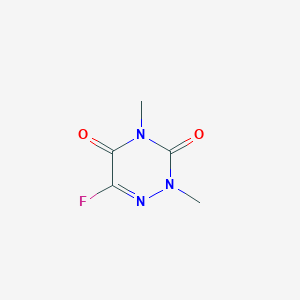

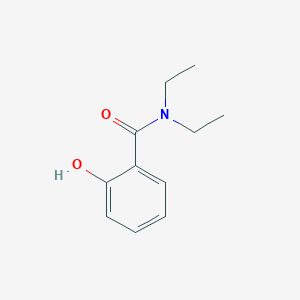

![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)

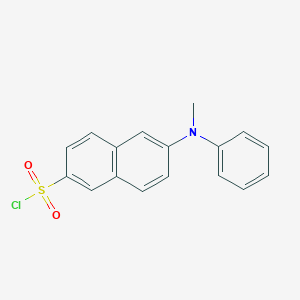
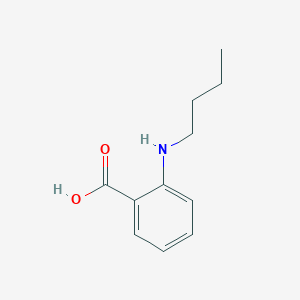
![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)
